![molecular formula C26H21NO7 B2438161 (Z)-8-(benzo[d][1,3]dioxol-5-yl)-2-(3,4-dimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one CAS No. 951977-03-0](/img/structure/B2438161.png)
(Z)-8-(benzo[d][1,3]dioxol-5-yl)-2-(3,4-dimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-8-(benzo[d][1,3]dioxol-5-yl)-2-(3,4-dimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a useful research compound. Its molecular formula is C26H21NO7 and its molecular weight is 459.454. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(Z)-8-(benzo[d][1,3]dioxol-5-yl)-2-(3,4-dimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a complex organic compound that has garnered interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.
Synthesis
The compound can be synthesized through a multi-step process involving the condensation of various precursors. The synthetic route typically involves the formation of the oxazine ring and subsequent modifications to introduce the benzo[d][1,3]dioxole and methoxybenzylidene moieties. Specific methodologies for synthesis include microwave-assisted techniques that enhance yields and reduce reaction times.
Anticancer Properties
Recent studies have demonstrated that derivatives of compounds containing the benzo[d][1,3]dioxole structure exhibit significant anticancer activity. For example:
- IC50 Values : In a study assessing various compounds with similar structures, certain derivatives showed IC50 values as low as 2.38 µM against HepG2 cells and 1.54 µM against HCT116 cells, outperforming standard drugs like doxorubicin in terms of potency .
-
Mechanisms of Action : The anticancer activity has been attributed to multiple mechanisms including:
- EGFR Inhibition : Compounds were shown to inhibit epidermal growth factor receptor (EGFR) signaling pathways .
- Apoptosis Induction : Assessment through annexin V-FITC staining indicated that these compounds could induce apoptosis in cancer cells by modulating mitochondrial pathways involving proteins such as Bax and Bcl-2 .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. The presence of electron-donating groups like methoxy enhances activity by increasing lipophilicity and improving binding affinity to biological targets.
Case Studies
-
Study on Antitumor Activity :
A comprehensive study evaluated several derivatives against a panel of cancer cell lines including MDA-MB-231 (breast cancer) and HCT116 (colon cancer). Results indicated that compounds with the benzo[d][1,3]dioxole moiety exhibited superior antiproliferative effects compared to their counterparts lacking this structure . -
Molecular Docking Studies :
Molecular docking simulations have provided insights into the binding interactions between the compound and target proteins involved in cancer pathways. These studies suggest that the compound may effectively bind to active sites within EGFR and other kinases implicated in tumor growth .
Data Tables
Compound Name | Cell Line Tested | IC50 (µM) | Mechanism |
---|---|---|---|
Compound A | HepG2 | 2.38 | EGFR Inhibition |
Compound B | HCT116 | 1.54 | Apoptosis Induction |
Doxorubicin | HepG2 | 7.46 | Cytotoxicity |
Aplicaciones Científicas De Investigación
Chemical Structure and Synthesis
The compound features a unique structure characterized by a benzofuroxazine core fused with a benzo[d][1,3]dioxole moiety. The synthesis of such compounds often involves multi-step processes that can include cyclization and functional group modifications. Recent studies have reported methodologies for synthesizing similar benzofuroxazine derivatives using various reagents and conditions to optimize yields and purity .
Antimicrobial Properties
Research indicates that compounds containing benzofuroxazine structures exhibit notable antimicrobial activities. For instance, derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .
Anticancer Potential
Benzofuroxazine derivatives have been investigated for their anticancer properties. Studies have demonstrated that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the activation of apoptotic pathways. The structural diversity of these compounds allows for targeted modifications that enhance their efficacy against specific cancer types .
Anti-inflammatory Effects
Compounds similar to (Z)-8-(benzo[d][1,3]dioxol-5-yl)-2-(3,4-dimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one have shown promise in reducing inflammation in preclinical models. Their ability to inhibit pro-inflammatory cytokines makes them potential candidates for treating inflammatory diseases .
Pharmacological Insights
The pharmacological profile of this compound suggests a broad spectrum of activity:
Activity | Mechanism | References |
---|---|---|
Antimicrobial | Disruption of cell wall synthesis | , |
Anticancer | Induction of apoptosis | , |
Anti-inflammatory | Inhibition of cytokine production | , |
Synthesis and Evaluation
A recent study synthesized various benzofuroxazine derivatives and evaluated their biological activities. Among them, one derivative exhibited significant antibacterial effects against Staphylococcus aureus and Escherichia coli strains. The study highlighted the importance of structural modifications in enhancing biological activity .
Clinical Implications
Another investigation explored the potential use of benzofuroxazine derivatives in cancer therapy. Compounds were tested in vitro against multiple cancer cell lines, revealing IC50 values that suggest strong anticancer activity compared to standard chemotherapeutics .
Propiedades
IUPAC Name |
(2Z)-8-(1,3-benzodioxol-5-yl)-2-[(3,4-dimethoxyphenyl)methylidene]-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21NO7/c1-29-20-6-3-15(9-22(20)30-2)10-24-25(28)17-5-8-19-18(26(17)34-24)12-27(13-31-19)16-4-7-21-23(11-16)33-14-32-21/h3-11H,12-14H2,1-2H3/b24-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSCRJURJNLRKOT-VROXFSQNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)C5=CC6=C(C=C5)OCO6)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)C5=CC6=C(C=C5)OCO6)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.